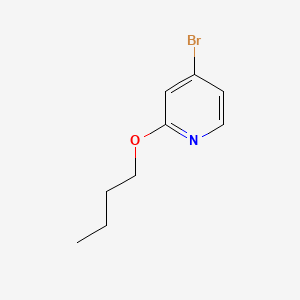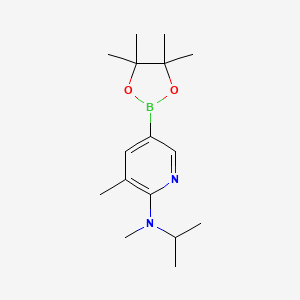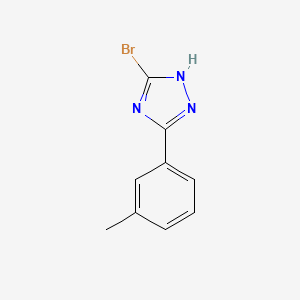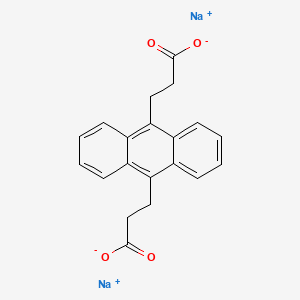
2-Bromo-3-cyclopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN . It has an average mass of 198.060 Da and a monoisotopic mass of 196.984009 Da . This compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom attached to the second carbon and a cyclopropyl group attached to the third carbon .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Sandmeyer Reaction Applications : 2-Bromo-3-cyclopropylpyridine can be synthesized through the Sandmeyer reaction. This process is effective for producing bromo and chlorocyclopropylpyridines, which are valuable building blocks in chemical synthesis (Striela et al., 2017).
Molecular Structure and Conformation Studies : The molecular structure and conformation of compounds similar to this compound, like 2-cyclopropylpyridine, have been studied to understand their properties. These studies provide insights into how the presence of a nitrogen atom and the cyclopropyl group affect the molecule's stability and energy (Trætteberg et al., 2005).
Palladium-Catalysed Reactions : this compound can be used in palladium-catalysed reactions for the synthesis of a wide variety of heteroarylated 2-arylpyridines. This demonstrates its utility in creating complex organic compounds (Baloch et al., 2012).
High Pressure Reactions : The compound is also useful in high-pressure reactions, such as the spiroaziridination of cycloalkylidene esters. This application highlights its versatility in different reaction conditions (Rulev & Maddaluno, 2001).
Antibacterial Activity : Derivatives of this compound have been used for the synthesis of new cyanopyridine derivatives with potential antibacterial properties. This indicates its potential application in pharmaceuticals (Bogdanowicz et al., 2013).
Convertible Isocyanide for Multicomponent Chemistry : this compound has been identified as an effective reagent in multicomponent chemistry, demonstrating its utility in the synthesis of complex organic molecules (van der Heijden et al., 2016).
Synthesis of Bioactive Natural Products : This compound is also a key structural core in the synthesis of bioactive natural products and organic materials, showcasing its importance in medicinal and material science (Bolliger et al., 2011).
Safety and Hazards
The safety information for 2-Bromo-3-cyclopropylpyridine includes several hazard statements: H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-3-cyclopropylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISKHOYTVQBMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744650 |
Source


|
| Record name | 2-Bromo-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256788-23-4 |
Source


|
| Record name | Pyridine, 2-bromo-3-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256788-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)







